ethyl 5-(4-methylbenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
説明
特性
IUPAC Name |
ethyl 5-[(4-methylbenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O4S/c1-3-34-23(33)19-17-12-35-21(28-20(31)14-6-4-13(2)5-7-14)18(17)22(32)30(29-19)16-10-8-15(9-11-16)24(25,26)27/h4-12H,3H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRBEVGXTYWXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of ethyl 5-(4-methylbenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thieno[3,4-d]pyridazine core, followed by the introduction of the 4-oxo and 3-[4-(trifluoromethyl)phenyl] groups. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may scale up these reactions using optimized conditions to achieve efficient and cost-effective synthesis.
化学反応の分析
ethyl 5-(4-methylbenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction and conditions used.
科学的研究の応用
ethyl 5-(4-methylbenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of ethyl 5-(4-methylbenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular targets and pathways are essential to understand its mechanism of action fully.
類似化合物との比較
Comparison with Structural Analogues
Structural Comparisons
Table 1: Structural and Substituent Differences
Key Observations :
- Core Heterocycle: The target compound’s thieno[3,4-d]pyridazine core differs from the pyrazolo[3,4-d]pyrimidine in , which may alter electronic properties and target selectivity.
- Fluorine Substitution: The compound contains fluorophenyl and chromenone groups, which enhance metabolic stability and fluorescence properties, respectively .
Key Observations :
- Melting Points: The compound has a high melting point (227–230°C), likely due to strong intermolecular interactions from its chromenone and fluorine substituents.
- Synthesis : The target compound may share synthetic routes with (e.g., boronic acid cross-coupling), but substituent reactivity could necessitate tailored conditions.
生物活性
Ethyl 5-(4-methylbenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (referred to as compound 1) is a synthetic organic compound belonging to the thienopyridazine class. Its complex structure and unique substituents suggest potential biological activities that warrant exploration in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of compound 1 is C24H21F3N2O3S, with a molecular weight of 501.48 g/mol. The structure features a thieno[3,4-d]pyridazine core, which is substituted at various positions by functional groups that enhance its biological activity. The trifluoromethyl group is particularly noteworthy as it contributes to increased lipophilicity, potentially improving the compound's interaction with biological targets.
Anticancer Potential
Recent studies have indicated that compounds from the thienopyridazine class exhibit significant anticancer properties. For instance, research has shown that similar compounds demonstrate potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. In one study, derivatives of thienopyridazines showed IC50 values ranging from 0.39 μM to 3.16 μM against MCF-7 cells, indicating strong anticancer potential .
Table 1: Anticancer Activity of Thienopyridazine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 2.74 |
| Compound B | A549 | 3.16 |
| Compound C | MCF-10A | >10 |
Antidiabetic Activity
In addition to anticancer effects, compounds in this class are being investigated for their antidiabetic properties. For example, related compounds have been shown to inhibit key enzymes involved in carbohydrate metabolism such as α-glucosidase and α-amylase. One study reported an IC50 of 4.58 μM against α-amylase for a structurally similar compound, suggesting that compound 1 may also exhibit similar enzyme inhibitory activity .
Table 2: Antidiabetic Activity of Related Compounds
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| Compound D | α-glucosidase | 6.28 |
| Compound E | α-amylase | 4.58 |
| Compound F | PTP1B | 0.91 |
The mechanism of action for compound 1 likely involves its interaction with specific enzymes or receptors within biological pathways. Preliminary studies suggest that the compound may modulate enzymatic activities through reversible binding mechanisms, affecting metabolic processes related to cancer proliferation and glucose metabolism.
Synthesis and Structural Modifications
The synthesis of ethyl 5-(4-methylbenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. The introduction of the trifluoromethyl group is particularly significant as it enhances the lipophilicity and biological activity of the compound.
Synthesis Overview:
- Formation of thieno[3,4-d]pyridazine core.
- Introduction of ethyl carboxylate at the 1-position.
- Substitution with trifluoromethyl and benzamido groups.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thienopyridazine derivatives:
- Study on Cytotoxicity: In vitro assays demonstrated that derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a promising therapeutic index.
- Antidiabetic Evaluation: Compounds were tested for their ability to inhibit carbohydrate-hydrolyzing enzymes with results suggesting efficacy comparable to established antidiabetic drugs like acarbose.
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves a multi-step process:
- Step 1: Condensation of substituted benzaldehyde derivatives (e.g., 4-methylbenzamide) with thiosemicarbazide to form a thiosemicarbazone intermediate.
- Step 2: Cyclization with ethyl acetoacetate under acidic conditions (e.g., HCl or H₂SO₄) to construct the thieno[3,4-d]pyridazine core.
- Step 3: Functionalization via amidation or esterification to introduce the trifluoromethylphenyl group . Key Conditions: Temperature (60–80°C), solvent choice (e.g., ethanol for cyclization), and stoichiometric ratios (1:1.2 for intermediate coupling) are critical for yield optimization .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments.
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., observed vs. calculated for C₂₃H₁₈F₃N₃O₄S).
- Infrared Spectroscopy (IR): Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- HPLC: Purity assessment (>95% for biological assays) using reverse-phase C18 columns .
Q. What initial biological screening approaches are recommended for assessing its therapeutic potential?
- Enzyme Inhibition Assays: Test against kinases (e.g., COX-2) or proteases using fluorogenic substrates to measure IC₅₀ values .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity at 10–100 µM doses .
- Receptor Binding Studies: Radioligand displacement assays for GPCRs or nuclear receptors to identify target affinity .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for large-scale studies?
- Reactor Design: Use continuous flow reactors to enhance heat/mass transfer during cyclization, improving yield by 15–20% .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) for amidation steps to reduce side-product formation .
- Purification: Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) to achieve >99% purity .
Q. What strategies are effective in elucidating structure-activity relationships (SAR) for this compound?
- Substituent Variation: Synthesize analogs with halogen (Cl, Br), methoxy, or nitro groups at the phenyl ring to assess potency shifts .
- 3D Conformational Analysis: X-ray crystallography or DFT calculations to correlate steric/electronic properties with biological activity .
- Bioisosteric Replacement: Replace the trifluoromethyl group with cyano or methylsulfonyl to evaluate metabolic stability .
Q. How should contradictory data regarding biological activity across studies be resolved?
- Assay Replication: Repeat experiments under standardized conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Validation: Use surface plasmon resonance (SPR) to confirm binding affinity if fluorescence-based assays show variability .
- Purity Reassessment: Re-analyze compound batches via LC-MS to rule out degradation products .
Q. What computational methods are suitable for predicting interactions with biological targets?
- Molecular Docking: AutoDock Vina or Glide to model binding poses in COX-2 or tubulin active sites .
- Molecular Dynamics (MD): GROMACS simulations (50 ns) to assess binding stability and hydration effects .
- QSAR Modeling: Generate regression models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can selective functionalization of the thienopyridazine core be achieved without disrupting its activity?
- Protecting Groups: Use tert-butoxycarbonyl (Boc) for amine protection during side-chain modifications .
- Regioselective Reactions: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions at the 3-position .
- Microwave-Assisted Synthesis: Enhance reaction specificity for amidation steps (30 min vs. 12 hr conventional) .
Data Contradiction Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
